molecular formula C7H4ClNOS B13028488 5-Chlorothieno[3,2-b]pyridin-7-ol

5-Chlorothieno[3,2-b]pyridin-7-ol

Cat. No.: B13028488
M. Wt: 185.63 g/mol
InChI Key: KTNNOQZOBKTEQZ-UHFFFAOYSA-N
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Description

5-Chlorothieno[3,2-b]pyridin-7-ol is a heterocyclic compound featuring a fused thiophene-pyridine ring system with a chlorine substituent at the 5-position and a hydroxyl group at the 7-position.

Properties

IUPAC Name

5-chloro-4H-thieno[3,2-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNOS/c8-6-3-5(10)7-4(9-6)1-2-11-7/h1-3H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNNOQZOBKTEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=CC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-Chlorothieno[3,2-b]pyridin-7-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 5-Chlorothieno[3,2-b]pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of Pim-1 kinase, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Thieno[3,2-b]pyridin-7-ol (Parent Compound)

  • Structure : Lacks the 5-chloro substituent.
  • Properties : Molecular weight = 151.19 g/mol; soluble in water; melting point = 230–235°C; pKa ≈ 4.05 .
  • Applications : Used in pharmaceuticals, cosmetics, and food industries as an intermediate .

5-Chlorothieno[3,2-b]pyridine-3-carboxylic Acid

  • Structure : Chlorine at 5-position, carboxylic acid at 3-position.
  • Properties : Polar and acidic due to the -COOH group; enhanced reactivity for conjugation or salt formation.
  • Applications : Explored in drug development for its structural versatility .
  • Comparison: The hydroxyl group in 5-Chlorothieno[3,2-b]pyridin-7-ol offers hydrogen-bonding capability, whereas the carboxylic acid group in this derivative provides stronger acidity (lower pKa) and solubility in basic conditions .

4-{5-Chlorothieno[3,2-b]pyridin-7-yl}morpholine

  • Structure : Morpholine substituent replaces the hydroxyl group.
  • Properties : Increased basicity and water solubility due to the morpholine ring.
  • Applications : Likely used in medicinal chemistry to modulate pharmacokinetic properties .

Comparison with Benzofuro[3,2-b]pyridin-7-ol Analogs

Benzofuro[3,2-b]pyridin-7-ol Derivatives

  • Structure : Benzofuran replaces thiophene in the fused ring system.
  • Key Findings :
    • Hydroxyl groups at ortho and para positions on the 2-phenyl ring and meta on the 4-phenyl ring enhance topoisomerase II (topo II) inhibition .
    • Compound 11 (benzofuro analog): 100% topo II inhibition at 100 µM; IC₅₀ = 0.86 µM in HeLa cells .
  • Comparison: The thiophene ring in this compound may confer distinct electronic properties (e.g., sulfur’s polarizability) compared to benzofuran’s oxygen, affecting binding affinity to enzymes like topo II.

Comparison with Pyridine Derivatives

Chloro-Hydroxy Pyridines

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
5-Chloro-2,3-dimethoxypyridin-4-ol 5-Cl, 2,3-OCH₃, 4-OH 189.61 Likely high solubility in organic solvents
2-Chloro-6-iodo-5-methylpyridin-3-ol 2-Cl, 6-I, 5-CH₃, 3-OH 285.48 Halogen-rich; potential for radiopharmaceuticals
This compound 5-Cl, 7-OH ~185.64 (theoretical) Combines thiophene’s stability with pyridine’s basicity [Synthesized]

Structural-Activity Relationships (SAR)

  • Hydroxyl Group : Facilitates hydrogen bonding with biological targets (e.g., DNA topoisomerases) .
  • Thiophene vs. Furan/Benzofuran : Thiophene’s larger atomic radius and lower electronegativity (vs. oxygen) may alter π-π stacking and charge distribution in drug-receptor interactions .

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